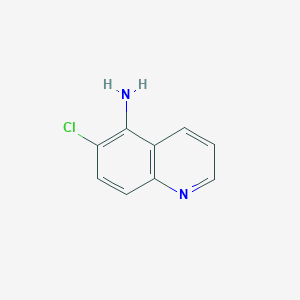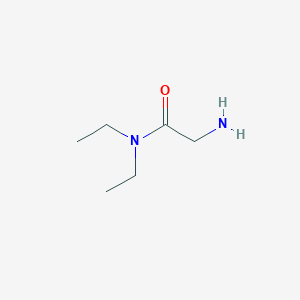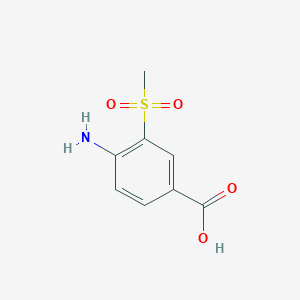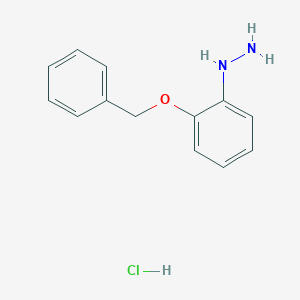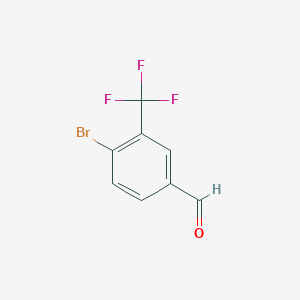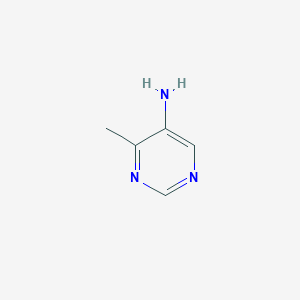![molecular formula C17H13NO2S B112561 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde CAS No. 383141-54-6](/img/structure/B112561.png)
4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde” is a chemical compound . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound also contains a benzyloxy group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of “4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde” consists of a thiazole ring attached to a phenyl ring through a carbaldehyde group . The phenyl ring is further substituted with a benzyloxy group .Applications De Recherche Scientifique
Pharmaceutical Research: Antitumor and Cytotoxic Agents
Thiazole derivatives, including 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde , have been studied for their potential as antitumor and cytotoxic agents . These compounds can be synthesized and tested against various cancer cell lines to determine their efficacy in inhibiting tumor growth or inducing cell death.
Chemical Synthesis: Building Blocks for Heterocyclic Compounds
This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds . Its structural motif is useful in constructing molecules with potential biological activities, expanding the chemical space for drug discovery.
Material Science: Dyeing and Pigmentation
In material science, thiazole derivatives are used in the dyeing process of polyester fibers and other materials . The compound’s ability to bind to fabrics and impart color makes it valuable for industrial applications in textile manufacturing.
Biological Studies: Enzyme Inhibition
Researchers utilize thiazole derivatives to study enzyme inhibition, which is crucial in understanding metabolic pathways and developing drugs that target specific enzymes .
Agricultural Chemistry: Fungicides and Pesticides
The thiazole ring is a common feature in many fungicides and pesticides. The compound’s potential use in agricultural chemistry lies in its ability to protect crops from fungal diseases and pests .
Neuroscience: Neurotransmitter Synthesis
Thiazoles are key in synthesizing neurotransmitters, such as acetylcholine, which are essential for the proper functioning of the nervous system . This application is significant in the study of neurological disorders and the development of treatments.
Mécanisme D'action
Target of Action
The primary target of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which controls several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK leads to cancer .
Mode of Action
The compound interacts with its target, EGFR-TK, by binding to the hinge region of the ATP binding site of EGFR Kinase . This interaction inhibits the kinase activity of EGFR, thereby preventing the autophosphorylation and activation of the cytoplasmic tyrosine kinase domains . This results in the inhibition of the downstream signaling pathways that are responsible for cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR signaling pathway. When the compound binds to EGFR-TK, it inhibits the activation of the receptor, which in turn inhibits the downstream signaling pathways . These pathways include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, proliferation, and differentiation .
Pharmacokinetics
It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound may have good bioavailability when administered intravenously .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound has shown potent anticancer activity against various cancer cell lines, with IC50 values in the micromolar range . Furthermore, it has been observed to induce the mitochondrial apoptotic pathway and increase the accumulation of reactive oxygen species (ROS) in cancer cells .
Action Environment
The action of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Additionally, the presence of other substances in the environment, such as proteins or other small molecules, can potentially interact with the compound and affect its efficacy .
Propriétés
IUPAC Name |
4-(4-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-10-17-18-16(12-21-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQFCFRWPGXGJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

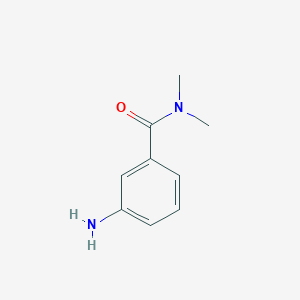
![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
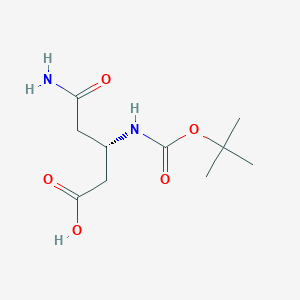
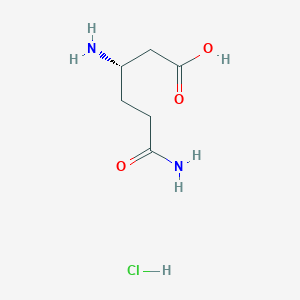

![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)
